molecular formula C29H36O12 B1246915 Sphenadilactone A

Sphenadilactone A

Cat. No. B1246915
M. Wt: 576.6 g/mol
InChI Key: NJTZWXJTMLGIFW-GWFAHARPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sphenadilactone A is a natural product found in Schisandra sphenanthera with data available.

Scientific Research Applications

Novel Nortriterpenoids Discovery

Sphenadilactone A, along with Sphenadilactone B, represents a new class of nortriterpenoids discovered in Schisandra sphenanthera. These compounds were isolated from the leaves and stems of the plant, and their structures were elucidated through extensive NMR analysis and single-crystal X-ray crystallography. The discovery of these novel compounds expands the chemical diversity of nortriterpenoids and contributes to the understanding of the chemical composition of Schisandra sphenanthera (Xiao et al., 2006).

Cytotoxic and Anti-HIV Activities

This compound has been tested for its cytotoxic activities against various cell lines (K562, A549, and HT-29) and for its potential anti-HIV-1 activity. This suggests that this compound could be a candidate for further investigation in the development of new therapeutic agents for cancer and HIV (Xiao et al., 2006).

Structural and Bioactive Properties

The structural properties of this compound, including its relative stereochemistry, have been established, which is crucial for understanding its bioactive properties and potential therapeutic applications. The unique structural features of this compound, like the partial enol moiety and acetamide group, contribute to its bioactivity, particularly in the context of anti-HIV-1 activity (Xiao et al., 2008).

Synthesis and Analysis

Further research on this compound involves the isolation and characterization of related nortriterpenoids and the exploration of their synthesis and structural analysis. This research is significant for the potential development of new drugs based on these compounds (He et al., 2012).

properties

Molecular Formula

C29H36O12

Molecular Weight

576.6 g/mol

IUPAC Name

(1S,3R,7R,9R,10S,13S,14S,16R,17R,19R,20S,21R,24R,25R,27S,30S)-14,19-dihydroxy-9-(hydroxymethyl)-9,17,19,24-tetramethyl-4,8,15,22,26,28-hexaoxanonacyclo[14.12.1.117,20.01,13.03,7.03,10.014,27.021,25.027,30]triacontane-5,18,23-trione

InChI

InChI=1S/C29H36O12/c1-11-18-19(36-21(11)32)17-20-24(3,22(33)25(17,4)34)15-8-26-9-27-12(23(2,10-30)37-14(27)7-16(31)39-27)5-6-13(26)28(35,38-15)29(20,40-18)41-26/h11-15,17-20,30,34-35H,5-10H2,1-4H3/t11-,12+,13+,14-,15-,17-,18-,19-,20+,23+,24+,25-,26+,27-,28+,29+/m1/s1

InChI Key

NJTZWXJTMLGIFW-GWFAHARPSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@@H]([C@@H]3[C@H]4[C@]([C@H]5C[C@]67C[C@@]89[C@@H](CC[C@@H]6[C@@]([C@@]4(O2)O7)(O5)O)[C@](O[C@@H]8CC(=O)O9)(C)CO)(C(=O)[C@]3(C)O)C)OC1=O

Canonical SMILES

CC1C2C(C3C4C(C5CC67CC89C(CCC6C(C4(O2)O7)(O5)O)C(OC8CC(=O)O9)(C)CO)(C(=O)C3(C)O)C)OC1=O

synonyms

sphenadilactone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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